Cdk9-IN-2

Description

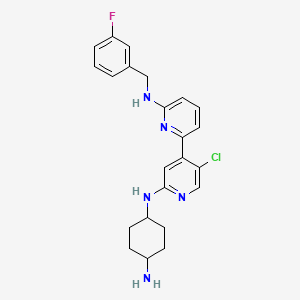

Structure

3D Structure

Properties

IUPAC Name |

4-N-[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]cyclohexane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClFN5/c24-20-14-28-23(29-18-9-7-17(26)8-10-18)12-19(20)21-5-2-6-22(30-21)27-13-15-3-1-4-16(25)11-15/h1-6,11-12,14,17-18H,7-10,13,26H2,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHXPTSUVPZYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4=CC(=CC=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClFN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678789 | |

| Record name | N~2'~-(4-Aminocyclohexyl)-5'-chloro-N~6~-[(3-fluorophenyl)methyl][2,4'-bipyridine]-2',6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263369-28-3 | |

| Record name | N~2'~-(4-Aminocyclohexyl)-5'-chloro-N~6~-[(3-fluorophenyl)methyl][2,4'-bipyridine]-2',6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Cdk9-IN-2 in Transcriptional Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation, making it a compelling therapeutic target in oncology and other diseases characterized by transcriptional dysregulation. As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 orchestrates the release of paused RNA Polymerase II (RNAPII), a rate-limiting step in the expression of many genes, including key oncoproteins. Cdk9-IN-2 is a potent and selective inhibitor of CDK9. This document provides a detailed overview of the mechanism of action of CDK9 inhibition by molecules like Cdk9-IN-2, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing the core pathways and workflows.

The Role of CDK9 in Transcriptional Regulation

CDK9 is a serine/threonine kinase that forms a heterodimer with a regulatory cyclin, primarily Cyclin T1, to create the active P-TEFb complex. The central function of P-TEFb is to overcome promoter-proximal pausing of RNAPII, thereby enabling productive transcription elongation.

The Paused State: Shortly after transcription initiation, RNAPII pauses approximately 20-60 nucleotides downstream from the transcription start site. This paused state is stabilized by the binding of negative elongation factors, including the DRB-Sensitivity Inducing Factor (DSIF) and the Negative Elongation Factor (NELF).

P-TEFb-Mediated Release: For transcription to proceed, P-TEFb is recruited to the gene promoter. CDK9 then phosphorylates several key substrates:

-

RNAPII C-Terminal Domain (CTD): CDK9 phosphorylates Serine 2 (Ser2) residues within the heptapeptide repeats of the RNAPII CTD. This phosphorylation event is a hallmark of actively elongating polymerase.

-

DSIF and NELF: Phosphorylation of these negative factors causes the dissociation of NELF from the complex and converts DSIF into a positive elongation factor, promoting RNAPII processivity.

This series of phosphorylation events releases the brake on RNAPII, allowing it to transition into a productive elongation phase and transcribe the full length of the gene. This regulatory checkpoint is crucial for the expression of short-lived proteins, including many anti-apoptotic factors (e.g., MCL-1) and oncoproteins (e.g., MYC), which are often overexpressed in cancer cells.

The Role of Cdk9-IN-2 in Inhibiting RNA Polymerase II Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and experimental validation of Cdk9-IN-2, a selective inhibitor of Cyclin-Dependent Kinase 9 (Cdk9). The document details the critical role of Cdk9 in the phosphorylation of RNA Polymerase II (RNAPII) and the subsequent impact of Cdk9-IN-2 on this process, providing a valuable resource for researchers in oncology, molecular biology, and drug discovery.

Introduction: The Significance of Cdk9 in Transcriptional Regulation

Cyclin-Dependent Kinase 9 (Cdk9), in complex with its regulatory cyclin partners (primarily Cyclin T1), forms the core of the Positive Transcription Elongation Factor b (P-TEFb).[1] P-TEFb plays a pivotal role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII).[1][2] This phosphorylation event, specifically at the Serine 2 (Ser2) position of the CTD heptapeptide repeat (YSPTSPS), is a critical step for releasing RNAPII from promoter-proximal pausing and transitioning into productive transcriptional elongation.[3][4] Dysregulation of Cdk9 activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[2]

Cdk9-IN-2: A Selective Inhibitor of Cdk9

Cdk9-IN-2, also known as Cdk9 Inhibitor II, is a cell-permeable azo-pyrazole compound that functions as a potent and ATP-competitive inhibitor of Cdk9. Its selectivity for Cdk9 over other cyclin-dependent kinases makes it a valuable tool for dissecting the specific roles of Cdk9 in cellular processes.

Quantitative Data on Cdk9-IN-2

The inhibitory activity and selectivity of Cdk9-IN-2 have been characterized through various in vitro kinase assays. The following tables summarize the key quantitative data for this inhibitor.

Table 1: In Vitro Inhibitory Activity of Cdk9-IN-2

| Target | IC50 (nM) | Assay Conditions |

| Cdk9/Cyclin T1 | 350 | In vitro kinase assay |

Data sourced from product information provided by Calbiochem and Sigma-Aldrich.[5]

Table 2: Kinase Selectivity Profile of Cdk9-IN-2

| Kinase | IC50 (µM) |

| Cdk1/Cyclin B | 44 |

| Cdk2/Cyclin E | 20 |

| Cdk2/Cyclin A | 69 |

| Cdk4/Cyclin D1 | 13.5 |

| Cdk7/Cyclin H | 26 |

| p70S6K | 10 |

This table demonstrates the significantly higher concentrations of Cdk9-IN-2 required to inhibit other kinases, highlighting its selectivity for Cdk9. Data sourced from product information provided by Calbiochem and Sigma-Aldrich.[5]

Table 3: Cellular Activity of Cdk9-IN-2

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |

| H929 | Multiple Myeloma | 5 | 72 |

| A2058 | Skin Cancer | 7 | 72 |

Data extracted from patent WO/2012131594A1, compound CDKI(8), as cited by Selleck Chemicals.[1]

Signaling Pathway of Cdk9-Mediated RNAPII Phosphorylation and its Inhibition

The process of transcriptional elongation is tightly regulated, with Cdk9 playing a central role. The following diagram illustrates the signaling pathway leading to RNAPII phosphorylation and how Cdk9-IN-2 intervenes.

Caption: Cdk9-mediated phosphorylation of RNAPII Ser2 and its inhibition by Cdk9-IN-2.

Experimental Protocols

To validate the inhibitory effect of Cdk9-IN-2 on RNAPII phosphorylation, two key experimental procedures are typically employed: in vitro kinase assays and Western blotting.

In Vitro Cdk9 Kinase Inhibition Assay

This assay quantifies the ability of Cdk9-IN-2 to inhibit the kinase activity of Cdk9 in a controlled, cell-free environment.

Objective: To determine the IC50 value of Cdk9-IN-2 against Cdk9/Cyclin T1.

Materials:

-

Recombinant human Cdk9/Cyclin T1 enzyme

-

Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[6]

-

ATP (concentration to be optimized, often near the Km for ATP)

-

Peptide substrate (e.g., a synthetic peptide containing the RNAPII CTD consensus sequence)

-

Cdk9-IN-2 (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of Cdk9-IN-2 in DMSO, then dilute further in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.

-

Prepare a solution of Cdk9/Cyclin T1 enzyme in kinase assay buffer.

-

Prepare a solution of the peptide substrate and ATP in kinase assay buffer.

-

-

Assay Setup:

-

Incubation:

-

Detection (using ADP-Glo™ as an example):

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the Cdk9-IN-2 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Western Blot Analysis of RNAPII Ser2 Phosphorylation

This method is used to assess the effect of Cdk9-IN-2 on the phosphorylation of RNAPII at Serine 2 in a cellular context.

Objective: To detect changes in the levels of phosphorylated RNAPII (p-Ser2) in cells treated with Cdk9-IN-2.

Materials:

-

Cell line of interest (e.g., HeLa, H929)

-

Cell culture medium and supplements

-

Cdk9-IN-2

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)

-

Anti-RNA Polymerase II (total)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of Cdk9-IN-2 or DMSO (vehicle control) for a specified duration (e.g., 2, 6, 24 hours).

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein samples to the same concentration with lysis buffer and sample loading buffer.

-

Denature the samples by boiling for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Incubate the membrane with the primary antibody against p-Ser2 RNAPII (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]

-

Wash the membrane three times with TBST for 10 minutes each.[8]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]

-

Wash the membrane three times with TBST for 10 minutes each.[8]

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing (Optional but Recommended):

-

The membrane can be stripped of the bound antibodies and re-probed with antibodies for total RNAPII and a loading control to ensure equal protein loading and to normalize the p-Ser2 signal.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-Ser2 RNAPII signal to the total RNAPII signal and/or the loading control.

-

Compare the normalized p-Ser2 levels in Cdk9-IN-2-treated samples to the vehicle-treated control.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for characterizing a Cdk9 inhibitor like Cdk9-IN-2.

Caption: A logical workflow for the in vitro and cellular validation of Cdk9-IN-2.

Conclusion

Cdk9-IN-2 is a potent and selective inhibitor of Cdk9, effectively targeting the phosphorylation of RNA Polymerase II at Serine 2. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of Cdk9 inhibition. The use of Cdk9-IN-2 as a research tool will continue to be invaluable in elucidating the complex roles of Cdk9 in transcription, cell cycle control, and disease pathogenesis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. CSB-Dependent Cyclin-Dependent Kinase 9 Degradation and RNA Polymerase II Phosphorylation during Transcription-Coupled Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Cdk9 Inhibitor II - CAS 140651-18-9 - Calbiochem | 238811 [merckmillipore.com]

- 6. mdpi.com [mdpi.com]

- 7. CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

Cdk9-IN-2: A Technical Guide on its Impact on Tumor Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (Cdk9) is a key transcriptional regulatory protein that, in complex with its cyclin partners (primarily Cyclin T1), forms the positive transcription elongation factor b (P-TEFb).[1] P-TEFb plays a crucial role in the transition from abortive to productive transcription by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II), thereby releasing it from promoter-proximal pausing.[1][2] In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic and pro-proliferative proteins, such as Mcl-1 and c-Myc, making Cdk9 an attractive therapeutic target.[3][4] Cdk9-IN-2 is a chemical probe that acts as an inhibitor of Cdk9. This technical guide provides an in-depth overview of the known and expected impacts of Cdk9-IN-2 on the cell cycle progression of tumor cells, based on available data for this inhibitor and congruous findings from other selective Cdk9 inhibitors.

Quantitative Data on Cdk9-IN-2 Efficacy

| Cell Line | Culture Condition | IC50 (nM) |

| Mia S (Gemcitabine-sensitive) | 3D Spheroid | 610 ± 0.4 |

| Mia R (Gemcitabine-resistant) | 3D Spheroid | 181 ± 0.1 |

Data sourced from a comparative study on kinase inhibitors in pancreatic cancer.

Core Mechanism of Action: Transcriptional Inhibition

The primary mechanism by which Cdk9 inhibitors like Cdk9-IN-2 are expected to impact cell cycle progression is through the inhibition of transcriptional elongation. By blocking the kinase activity of Cdk9, the inhibitor prevents the phosphorylation of RNA Polymerase II. This leads to a global decrease in the transcription of essential genes, including those that code for proteins critical for cell cycle progression and survival.

Expected Impact on Cell Cycle Progression

Based on studies of other selective Cdk9 inhibitors, treatment with Cdk9-IN-2 is anticipated to induce cell cycle arrest, most commonly at the G1/S or G2/M phase, depending on the cellular context.[5] This arrest is a direct consequence of the downregulation of key cell cycle regulatory proteins.

Experimental Workflow for Cell Cycle Analysis

Impact on Key Cell Cycle Regulatory Proteins

The inhibition of Cdk9 is expected to alter the expression levels of several key proteins that govern cell cycle checkpoints and progression. A western blot analysis following treatment with Cdk9-IN-2 would be the standard method to quantify these changes.

| Protein | Function | Expected Change upon Cdk9 Inhibition |

| c-Myc | Transcription factor promoting cell growth and proliferation | Decrease |

| Mcl-1 | Anti-apoptotic protein | Decrease |

| Cyclin D1 | Promotes G1/S transition | Decrease |

| pRb (phosphorylated) | Inactivation allows G1/S transition | Decrease |

| p21/p27 | Cdk inhibitors, induce cell cycle arrest | Increase |

| Cleaved PARP | Marker of apoptosis | Increase |

| Cleaved Caspase-3 | Executioner caspase in apoptosis | Increase |

Signaling Pathways Modulated by Cdk9 Inhibition

Cdk9 inhibition by agents such as Cdk9-IN-2 primarily impacts the transcriptional regulation of numerous oncogenic pathways. The downregulation of c-Myc, a master regulator of cell proliferation, is a central node in the anti-tumor effect of Cdk9 inhibitors. This subsequently affects downstream pathways involved in cell growth, metabolism, and survival.

Detailed Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding : Seed tumor cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment : Treat cells with a serial dilution of Cdk9-IN-2 for 72 hours. Include a vehicle control (e.g., DMSO).

-

Lysis and Luminescence Reading : Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to lyse cells and stabilize the luminescent signal.

-

Data Analysis : Measure luminescence using a plate reader. Normalize the data to the vehicle control and calculate IC50 values using a non-linear regression model.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting : Treat cells with Cdk9-IN-2 at desired concentrations for 24-48 hours. Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.

-

Fixation : Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

-

Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer.

-

Data Analysis : Gate the cell population to exclude doublets and debris. Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Protein Extraction : Treat cells with Cdk9-IN-2 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, Mcl-1, Cyclin D1, cleaved PARP) overnight at 4°C.

-

Secondary Antibody and Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

Cdk9-IN-2, as a selective inhibitor of Cdk9, holds therapeutic potential by targeting the transcriptional machinery on which many tumor cells are dependent. Its mechanism of action, centered on the inhibition of RNA Polymerase II phosphorylation, is expected to lead to the downregulation of key oncogenic drivers like c-Myc and anti-apoptotic proteins like Mcl-1. Consequently, treatment with Cdk9-IN-2 is anticipated to induce cell cycle arrest and apoptosis in tumor cells. Further detailed studies are required to fully elucidate the specific cell cycle kinetics and signaling consequences of Cdk9-IN-2 treatment in various cancer types. The experimental protocols provided herein offer a robust framework for conducting such investigations.

References

- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. search.library.oregonstate.edu [search.library.oregonstate.edu]

- 5. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cdk9-IN-2 in the Orchestration of Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (Cdk9) is a critical regulator of transcriptional elongation, a fundamental process in gene expression. Its enzymatic activity, primarily through the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII), facilitates the transition from abortive to productive transcription. Dysregulation of Cdk9 activity is implicated in a variety of pathological states, including cancer and viral infections, making it a compelling target for therapeutic intervention. Cdk9-IN-2 is a potent and selective inhibitor of Cdk9 that serves as a valuable chemical probe to dissect the intricate functions of this kinase in cellular processes. This technical guide provides an in-depth overview of the function of Cdk9-IN-2 in modulating gene expression, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to Cdk9 and Transcriptional Regulation

Gene transcription by RNA Polymerase II (RNAPII) is a tightly controlled process involving initiation, elongation, and termination. A key regulatory checkpoint occurs shortly after transcription initiation, where RNAPII often pauses in a promoter-proximal region. The release of this paused polymerase into productive elongation is a rate-limiting step for the expression of many genes, particularly those with short-lived protein products that are crucial for cell growth and survival, such as the anti-apoptotic protein MCL-1 and the transcription factor MYC.

The positive transcription elongation factor b (P-TEFb), a heterodimer of Cdk9 and a cyclin partner (T1, T2a, T2b, or K), is the central kinase responsible for phosphorylating RNAPII at serine 2 (Ser2) of its C-terminal domain (CTD) heptapeptide repeats. This phosphorylation event is a key signal for the recruitment of elongation factors and the release of negative elongation factors (NELF and DSIF), thereby enabling processive transcription.

Cdk9-IN-2: A Selective Cdk9 Inhibitor

Cdk9-IN-2 is a small molecule inhibitor that competitively binds to the ATP-binding pocket of Cdk9, thereby preventing the phosphorylation of its substrates. Its high potency and selectivity for Cdk9 over other cyclin-dependent kinases make it an invaluable tool for studying the specific roles of Cdk9 in gene expression.

Mechanism of Action

Cdk9-IN-2 exerts its effects by directly inhibiting the kinase activity of Cdk9. This leads to a rapid decrease in the phosphorylation of the RNAPII CTD at Ser2. The hypo-phosphorylated state of RNAPII results in the accumulation of paused polymerases at the promoter-proximal regions of genes, leading to a global but differential downregulation of transcription. The expression of genes with short-lived mRNAs, such as MCL1 and MYC, is particularly sensitive to Cdk9 inhibition.

Quantitative Data for Cdk9-IN-2

The following tables summarize the quantitative data for Cdk9-IN-2 and other relevant Cdk9 inhibitors, providing a comparative overview of their potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of Cdk9-IN-2 and Comparators

| Compound | Cdk9/CycT1 IC50 (nM) | Cdk1/CycB IC50 (nM) | Cdk2/CycA IC50 (nM) | Cdk4/CycD1 IC50 (nM) | Cdk5/p25 IC50 (nM) | Cdk7/CycH IC50 (nM) |

| Cdk9-IN-2 | <8 | >1000 | >1000 | >1000 | >1000 | >1000 |

| Flavopiridol | 3 | 100 | 170 | 100 | 100 | 300 |

| SNS-032 | 4 | 380 | 48 | >1000 | - | 29 |

Data compiled from various sources and may vary depending on assay conditions.

Table 2: Cellular Activity of Cdk9-IN-2 in Cancer Cell Lines

| Cell Line | Cancer Type | Cdk9-IN-2 IC50 (nM) |

| H929 | Multiple Myeloma | 5 |

| A2058 | Melanoma | 7 |

| Mia PaCa-2 S | Pancreatic Cancer | 94 ± 0.3 |

| Mia PaCa-2 R | Pancreatic Cancer | 29 ± 0.4 |

IC50 values represent the concentration required to inhibit cell growth by 50% after a 72-hour treatment.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the function of Cdk9-IN-2.

In Vitro Cdk9 Kinase Assay

This assay measures the ability of Cdk9-IN-2 to inhibit the phosphorylation of a substrate by recombinant Cdk9/cyclin T1.

Materials:

-

Recombinant human Cdk9/cyclin T1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate peptide (e.g., a synthetic peptide containing the RNAPII CTD consensus sequence YSPTSPS)

-

[γ-³²P]ATP or a fluorescence-based ATP analog

-

Cdk9-IN-2 (or other inhibitors) dissolved in DMSO

-

96-well plates

-

Phosphocellulose paper or other capture method

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a serial dilution of Cdk9-IN-2 in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 96-well plate, add 10 µL of the diluted Cdk9-IN-2 solution to each well. Include a DMSO-only control.

-

Add 20 µL of a solution containing the Cdk9/cyclin T1 enzyme and the substrate peptide in kinase buffer to each well.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 20 µL of a solution containing ATP (including [γ-³²P]ATP) in kinase buffer to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Cdk9-IN-2 concentration relative to the DMSO control and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis of RNAPII Phosphorylation

This protocol details the detection of Ser2-phosphorylated RNAPII in cells treated with Cdk9-IN-2.

Materials:

-

Cell culture medium and supplements

-

Cancer cell line of interest (e.g., H929)

-

Cdk9-IN-2

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)

-

Mouse anti-RNA Polymerase II (total)

-

Rabbit or mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Cdk9-IN-2 (and a DMSO control) for a specified time (e.g., 2-6 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Ser2-RNAPII overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with antibodies for total RNAPII and a loading control (e.g., β-actin) to ensure equal protein loading.

RNA Sequencing (RNA-Seq) for Global Gene Expression Analysis

This protocol provides a general workflow for analyzing changes in the transcriptome following Cdk9-IN-2 treatment.

Procedure:

-

Cell Treatment and RNA Extraction:

-

Treat cells with Cdk9-IN-2 (e.g., at a concentration around the IC₅₀) and a DMSO control for a suitable duration (e.g., 6 hours).

-

Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen), including a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

-

Library Preparation and Sequencing:

-

Prepare RNA-Seq libraries from the high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner such as STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated upon Cdk9-IN-2 treatment.

-

Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., using GSEA or DAVID) on the list of differentially expressed genes to identify enriched biological processes and pathways.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the Cdk9 signaling pathway and a typical experimental workflow.

Caption: Cdk9 signaling pathway in transcriptional elongation.

Unveiling the Cellular Impact of Cdk9-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular pathways modulated by Cdk9-IN-2, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). By elucidating its mechanism of action and effects on critical cellular processes, this document serves as a comprehensive resource for researchers investigating novel cancer therapeutics and the fundamental roles of transcriptional regulation.

Core Mechanism of Action: Inhibition of Transcriptional Elongation

Cyclin-Dependent Kinase 9 (CDK9), in complex with its regulatory cyclin T partners, forms the core of the Positive Transcription Elongation Factor b (P-TEFb).[1][2][3][4] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step that releases Pol II from promoter-proximal pausing and facilitates the transition into productive transcriptional elongation.[1][2][3][4] Cdk9-IN-2, as a selective inhibitor, targets the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of Pol II and halting transcriptional elongation. This leads to a rapid depletion of short-lived mRNAs, many of which encode proteins critical for cancer cell survival and proliferation, such as the anti-apoptotic protein MCL-1 and the oncogene c-Myc.[2][3]

Quantitative Data Presentation

The inhibitory effects of Cdk9-IN-2 on cell viability have been quantified in pancreatic cancer cell lines, demonstrating potent activity in both 2D and 3D cell culture models.

| Cell Line Combination | Culture Model | IC50 (nM) |

| Mia R / CAF | 2D Co-culture | 29 ± 0.4[3] |

| Mia S / CAF | 2D Co-culture | 94 ± 0.3[3] |

| Mia R / CAF | 3D Spheroid | 181 ± 0.1[3] |

| Mia S / CAF | 3D Spheroid | 610 ± 0.4[3] |

Cellular Pathways Modulated by Cdk9-IN-2

Induction of Apoptosis

A primary consequence of CDK9 inhibition is the induction of apoptosis. By suppressing the transcription of key anti-apoptotic proteins like MCL-1 and XIAP, Cdk9-IN-2 shifts the cellular balance towards programmed cell death. This is often characterized by the activation of caspases, such as caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP).[2][3]

References

- 1. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Kinetics of Cdk9-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Cdk9-IN-2, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (Cdk9). This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

| Parameter | Value | Assay Type | Target | Source |

| IC50 | <0.4 nM | Biochemical Kinase Assay | Cdk9/Cyclin T1 | Probechem |

| IC50 | 5 nM | Cell-based Assay (72 hours) | H929 Multiple Myeloma Cells | Selleck Chemicals[1] |

| IC50 | 7 nM | Cell-based Assay (72 hours) | A2058 Skin Cancer Cells | Selleck Chemicals[1] |

Note: Variations in IC50 values can be attributed to differences in assay conditions, such as the use of purified enzymes versus whole-cell lysates, ATP concentrations, and the specific Cdk9/cyclin complex used.

Cdk9 Signaling Pathway and Mechanism of Action of Cdk9-IN-2

Cdk9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which plays a pivotal role in the regulation of gene transcription. The primary function of the Cdk9/Cyclin T1 complex is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II), as well as negative elongation factors such as DSIF and NELF. This phosphorylation event releases Pol II from promoter-proximal pausing, a key rate-limiting step in transcription, allowing for productive elongation of the mRNA transcript.

Cdk9-IN-2 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of Cdk9, thereby preventing the phosphorylation of its substrates. This inhibition leads to a halt in transcriptional elongation, which can selectively induce apoptosis in cancer cells that are highly dependent on the continuous transcription of short-lived anti-apoptotic proteins.

Caption: Cdk9/Cyclin T1 (P-TEFb) phosphorylates RNA Pol II and negative elongation factors to promote transcriptional elongation. Cdk9-IN-2 competitively inhibits the ATP-binding site of Cdk9, blocking this process.

Experimental Protocols

While specific, detailed protocols for the determination of Cdk9-IN-2's binding parameters are not publicly available, this section outlines a generalized methodology for a biochemical kinase assay to determine the IC50 value of a Cdk9 inhibitor. This is based on common industry practices and available literature on similar assays.

Biochemical Kinase Assay (e.g., ADP-Glo™ or similar luminescence-based assay)

Objective: To determine the concentration of Cdk9-IN-2 required to inhibit 50% of Cdk9 kinase activity in a biochemical setting.

Materials:

-

Recombinant human Cdk9/Cyclin T1 enzyme

-

Kinase substrate (e.g., a peptide derived from the Pol II CTD)

-

Adenosine triphosphate (ATP)

-

Cdk9-IN-2 (serially diluted)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT, and BSA)

-

Luminescence-based ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well microplates

-

Plate reader capable of luminescence detection

Workflow:

Caption: A generalized workflow for determining the IC50 of Cdk9-IN-2 using a luminescence-based biochemical kinase assay.

Procedure:

-

Reagent Preparation: Prepare all reagents in the kinase assay buffer. Create a serial dilution of Cdk9-IN-2 in DMSO, and then further dilute in the assay buffer.

-

Plate Setup: Add the diluted Cdk9-IN-2 and a vehicle control (e.g., DMSO) to the wells of a 384-well plate.

-

Enzyme Addition: Add the Cdk9/Cyclin T1 enzyme to each well and incubate briefly to allow for the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

Signal Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. In an ADP-Glo™ assay, this involves first depleting the remaining ATP, then converting the produced ADP back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.

-

Data Analysis: The luminescence signal is measured using a plate reader. The percentage of inhibition for each concentration of Cdk9-IN-2 is calculated relative to the control wells. The IC50 value is then determined by fitting the data to a dose-response curve.

Summary and Conclusion

Cdk9-IN-2 is a highly potent inhibitor of Cdk9, with reported IC50 values in the low nanomolar to sub-nanomolar range. Its mechanism of action is through competitive inhibition of the ATP-binding site of Cdk9, leading to a blockage of transcriptional elongation. While detailed kinetic parameters from biophysical assays are not currently available in the public literature, the provided affinity data and methodologies offer a solid foundation for understanding the interaction of Cdk9-IN-2 with its target. Further studies to determine the on- and off-rates would provide a more complete picture of its binding kinetics and could offer valuable insights for the development of next-generation Cdk9 inhibitors.

References

Cdk9-IN-2 as a chemical probe for studying P-TEFb function

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of Cdk9-IN-2, a potent and selective chemical probe for Cyclin-Dependent Kinase 9 (CDK9). As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 is a critical regulator of transcriptional elongation. Dysregulation of CDK9 activity is implicated in numerous diseases, including cancer, making it a compelling target for therapeutic intervention and basic research.[1][2][3] Cdk9-IN-2 offers a valuable tool to dissect the intricate roles of P-TEFb in cellular processes. This guide details the mechanism of action of P-TEFb, the biochemical and cellular properties of Cdk9-IN-2, and provides detailed protocols for its use in studying P-TEFb function.

The P-TEFb Signaling Pathway

The P-TEFb complex, primarily composed of CDK9 and a cyclin partner (most commonly Cyclin T1), plays a pivotal role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a key regulatory step in gene transcription.[4][5][6] In its active state, P-TEFb phosphorylates the C-terminal domain (CTD) of the large subunit of Pol II, specifically at serine 2 (Ser2), as well as negative elongation factors such as the DRB Sensitivity-Inducing Factor (DSIF) and Negative Elongation Factor (NELF).[7][8][9] This phosphorylation cascade alleviates the pause and allows for productive transcriptional elongation to proceed.[6]

The activity of P-TEFb is tightly regulated. A significant portion of cellular P-TEFb is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex, which also contains HEXIM1/2 proteins.[1] Various cellular signals can trigger the release of active P-TEFb from this complex, allowing it to phosphorylate its substrates and drive transcription.

Below is a diagram illustrating the core P-TEFb signaling pathway.

Cdk9-IN-2: A Chemical Probe for P-TEFb

Quantitative Data

The following tables summarize the available quantitative data for Cdk9-IN-2 and other relevant selective CDK9 inhibitors.

Table 1: Biochemical Potency of Cdk9-IN-2 and Other Selective CDK9 Inhibitors

| Compound | Target | IC50 (nM) | Assay Conditions | Reference |

| Cdk9-IN-2 | CDK9/CycT1 | < 4 | Not specified | [10] |

| NVP-2 | CDK9/CycT1 | < 0.514 | Not specified | [1][11][12] |

| Atuveciclib (BAY 1143572) | CDK9 | 13 | 10 µM ATP | [13] |

| AZD4573 | CDK9 | < 4 | Not specified | [10] |

| MC180295 | CDK9/CycT1 | 5 | Not specified | [10] |

Table 2: Kinase Selectivity Profile of a Representative Selective CDK9 Inhibitor (NVP-2)

Note: A comprehensive selectivity panel for Cdk9-IN-2 is not publicly available. The data for NVP-2 is presented as an example of the expected high selectivity of a quality CDK9 chemical probe.

| Kinase | IC50 (nM) | Fold Selectivity vs. CDK9 | Reference |

| CDK9/CycT1 | < 0.514 | 1 | [12] |

| DYRK1B | 350 | > 681 | [12] |

| CDK1/CycB | > 10,000 | > 19,455 | [12] |

| CDK2/CycA | > 10,000 | > 19,455 | [12] |

| CDK7/CycH/MAT1 | > 10,000 | > 19,455 | [12] |

Table 3: Cellular Activity of Cdk9-IN-2 and Other Selective CDK9 Inhibitors

| Compound | Cell Line | Assay | EC50 (nM) | Reference |

| Cdk9-IN-2 | Mia PaCa-2 (Pancreatic Cancer) | 2D Cell Viability | 94 (Mia R) / 29 (Mia S) | [14] |

| Cdk9-IN-2 | Mia PaCa-2 (Pancreatic Cancer) | 3D Spheroid Growth | 181 (Mia R) / 610 (Mia S) | [14] |

| NVP-2 | MOLT4 (Leukemia) | Proliferation | 9 | [12] |

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize and utilize Cdk9-IN-2 as a chemical probe for P-TEFb function.

Experimental Workflow for Chemical Probe Validation

A rigorous validation process is essential to ensure that the biological effects observed with a chemical probe are due to its interaction with the intended target. The following diagram outlines a typical workflow for validating a kinase inhibitor like Cdk9-IN-2.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for determining the in vitro IC50 of Cdk9-IN-2 against the CDK9/Cyclin T1 complex.[15][16]

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme (BPS Bioscience, Cat. No. 40307 or similar)

-

CDK9/Cyclin T1 Kinase Assay Kit (BPS Bioscience, Cat. No. 79796 or similar), which includes:

-

Kinase Assay Buffer

-

Substrate (e.g., a peptide derived from the Pol II CTD)

-

ATP

-

-

ADP-Glo™ Kinase Assay kit (Promega, Cat. No. V9101)

-

Cdk9-IN-2 (dissolved in 100% DMSO)

-

White, opaque 384-well microplates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare Cdk9-IN-2 dilutions:

-

Prepare a serial dilution of Cdk9-IN-2 in 100% DMSO. A typical starting concentration would be 100X the final desired highest concentration.

-

Further dilute the inhibitor solutions in Kinase Assay Buffer to 4X the final concentration, keeping the DMSO concentration constant (e.g., 4%).

-

-

Set up the kinase reaction:

-

In a 384-well plate, add 2.5 µL of the 4X Cdk9-IN-2 dilutions to the appropriate wells. For control wells, add 2.5 µL of Kinase Assay Buffer with the same percentage of DMSO.

-

Add 2.5 µL of 4X CDK9/Cyclin T1 enzyme solution to each well.

-

Initiate the reaction by adding 5 µL of 2X substrate/ATP mixture to each well. The final reaction volume will be 10 µL.

-

-

Incubation:

-

Shake the plate gently for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

This protocol describes a Western blot-based CETSA to confirm that Cdk9-IN-2 binds to CDK9 in intact cells.[17][18][19][20][21]

Materials:

-

Cell line expressing endogenous CDK9 (e.g., MOLT4, HeLa)

-

Cdk9-IN-2 (dissolved in DMSO)

-

Complete cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

Protease and phosphatase inhibitor cocktails

-

Lysis buffer (e.g., RIPA buffer)

-

PCR tubes or strips

-

Thermal cycler

-

Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes)

-

Primary antibody against CDK9

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with various concentrations of Cdk9-IN-2 or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

-

Heating:

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS containing protease and phosphatase inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures in a thermal cycler for 3 minutes (e.g., 40°C to 70°C in 2-3°C increments). A no-heat control should be included.

-

-

Lysis and Protein Extraction:

-

Subject the heated cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Western Blotting:

-

Determine the protein concentration of the soluble fractions.

-

Perform SDS-PAGE and Western blotting with an antibody specific for CDK9.

-

-

Data Analysis:

-

Quantify the band intensities for CDK9 at each temperature for the vehicle and Cdk9-IN-2 treated samples.

-

Plot the percentage of soluble CDK9 relative to the no-heat control against the temperature to generate melting curves.

-

A shift in the melting curve to a higher temperature in the presence of Cdk9-IN-2 indicates target engagement.

-

To determine the EC50 for target engagement, perform the experiment at a single, optimized temperature with a range of Cdk9-IN-2 concentrations.

-

Downstream Signaling (Western Blot for Phospho-RNA Polymerase II Ser2)

This protocol is for assessing the functional consequence of CDK9 inhibition by measuring the phosphorylation of its key substrate, RNA Pol II, at Ser2 of the CTD.[4][22][23][24][25]

Materials:

-

Cell line of interest

-

Cdk9-IN-2 (dissolved in DMSO)

-

Cell lysis buffer supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies:

-

Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2) (e.g., Abcam ab5095)

-

Anti-RNA Polymerase II (total) (e.g., Novus Biologicals NB200-598)

-

Antibody for a loading control (e.g., anti-GAPDH or anti-beta-actin)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with a dose-response of Cdk9-IN-2 (and a vehicle control) for a defined period (e.g., 2-6 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Pol II Ser2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total Pol II and the loading control.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-Pol II Ser2 and normalize to total Pol II and the loading control.

-

Plot the normalized signal against the Cdk9-IN-2 concentration to determine the EC50 for the inhibition of downstream signaling.

-

Cellular Proliferation Assay

This protocol measures the effect of Cdk9-IN-2 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line(s) of interest

-

Cdk9-IN-2 (dissolved in DMSO)

-

Complete cell culture medium

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Plate reader capable of measuring luminescence

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of Cdk9-IN-2 in cell culture medium.

-

Treat the cells with the different concentrations of Cdk9-IN-2 (and a vehicle control).

-

-

Incubation:

-

Incubate the cells for a specified period, typically 72 hours.

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percent viability against the logarithm of the Cdk9-IN-2 concentration and determine the EC50 value using a non-linear regression analysis.

-

Conclusion

References

- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK9 keeps RNA polymerase II on track - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cdk9 regulates a promoter-proximal checkpoint to modulate RNA polymerase II elongation rate in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical inhibitors of transcription-associated kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Publications — CETSA [cetsa.org]

- 22. pubcompare.ai [pubcompare.ai]

- 23. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 24. Western Blot Protocol | Proteintech Group [ptglab.com]

- 25. Splicing inhibition decreases phosphorylation level of Ser2 in Pol II CTD - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cdk9 Inhibition in HIV Transcription and Replication: A Technical Guide

Introduction

The human immunodeficiency virus (HIV) relies on host cellular machinery for its replication. A critical step in the HIV life cycle is the transcription of its integrated proviral DNA into messenger RNA (mRNA), which then serves as the template for viral protein synthesis and the genome for new virions. This process is heavily dependent on the host cell's transcriptional elongation machinery, particularly Cyclin-Dependent Kinase 9 (Cdk9). Cdk9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). The HIV-1 Tat protein recruits P-TEFb to the nascent viral transcript, leading to the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and other negative elongation factors. This phosphorylation event switches RNAPII into a highly processive state, enabling the efficient transcription of the full-length viral genome.

Given its essential role, Cdk9 has emerged as a promising therapeutic target for "block and lock" strategies aimed at inducing and maintaining a state of deep latency in HIV-infected cells. This technical guide provides an in-depth overview of the role of Cdk9 in HIV transcription and replication, with a focus on the mechanism of action of Cdk9 inhibitors. While this guide was initially intended to focus on the specific inhibitor Cdk9-IN-2, publicly available data on its explicit role in HIV replication is limited. Therefore, this document will primarily feature data and methodologies associated with the well-characterized Cdk9 inhibitor, Flavopiridol (Alvocidib), and will also reference the more selective inhibitor LDC000067 to provide a comprehensive understanding of Cdk9 inhibition as an anti-HIV strategy. The limited available information on Cdk9-IN-2 will also be presented.

The Cdk9-P-TEFb Axis in HIV-1 Transcription

The transcription of the HIV-1 provirus is initiated by the host cell's RNA Polymerase II (RNAPII) at the 5' Long Terminal Repeat (LTR). However, shortly after initiation, RNAPII pauses due to the action of negative elongation factors, including the DRB Sensitivity-Inducing Factor (DSIF) and the Negative Elongation Factor (NELF). This promoter-proximal pausing is a major rate-limiting step in HIV-1 gene expression.

To overcome this block, the HIV-1 Tat protein binds to a structured RNA element at the 5' end of the nascent viral transcript called the Trans-Activation Response (TAR) element. Tat then recruits the host P-TEFb complex, which consists of Cdk9 and Cyclin T1.[1] Upon recruitment, the kinase activity of Cdk9 is stimulated, leading to the hyperphosphorylation of two key substrates:

-

The C-terminal Domain (CTD) of RNAPII: Cdk9 specifically phosphorylates Serine 2 residues within the heptapeptide repeats of the RNAPII CTD. This phosphorylation event is a hallmark of actively elongating polymerase and serves as a docking site for various factors that promote transcriptional processivity and co-transcriptional RNA processing.

-

Negative Elongation Factors: Cdk9 phosphorylates the Spt5 subunit of DSIF and components of the NELF complex. Phosphorylation of NELF leads to its dissociation from the transcription complex, while phosphorylation converts DSIF from a negative to a positive elongation factor.[2]

This cascade of phosphorylation events effectively releases the paused RNAPII, allowing for the efficient synthesis of full-length HIV-1 transcripts.

Quantitative Data on Cdk9 Inhibitors

The potency of Cdk9 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) or IC50 in cell-based antiviral assays.

| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |

| Flavopiridol | P-TEFb (Cdk9/CycT1) | Kinase Assay | Ki = 3 nM | [3] |

| HIV-1 Replication | Single-round infection | IC50 < 10 nM | [3][4] | |

| HIV-1 Replication | Viral spread assay | IC50 < 10 nM | [4] | |

| LDC000067 | Cdk9/CycT1 | Kinase Assay | IC50 = 44 ± 10 nM | [5] |

| HIV-1 Provirus Expression | J-Lat 10.6 cells (T-cell activation) | IC50 = 0.56 µM | [6] | |

| Cdk9-IN-2 | Cdk9 | H929 multiple myeloma cell line (72 hrs) | IC50 = 5 nM | [7][8] |

| Cdk9 | A2058 skin cell line (72 hrs) | IC50 = 7 nM | [7][8] |

| Inhibitor | Cell Line | Assay | EC50 / IC50 | CC50 (Cytotoxicity) | Selectivity Index (SI) | Reference |

| Flavopiridol | Various | HIV-1 replication | < 10 nM | > 1 µM | > 100 | [3] |

| LDC000067 | J-Lat 10.6 | HIV-1 reactivation | IC50 = 0.56 µM | Not cytotoxic at inhibitory concentrations | Not specified | [6] |

Experimental Protocols

Cdk9/Cyclin T1 Kinase Assay (In Vitro)

This assay measures the ability of a compound to inhibit the kinase activity of purified Cdk9/Cyclin T1.

Materials:

-

Recombinant human Cdk9/Cyclin T1 enzyme

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., a peptide substrate with a Cdk9 phosphorylation site or GST-tagged RNAPII CTD)

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for luminescence-based assays)

-

Test compound (e.g., Cdk9-IN-2, Flavopiridol)

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

In a 96-well plate, add the test compound dilutions, recombinant Cdk9/Cyclin T1 enzyme, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or a specific stop solution).

-

Quantify the phosphorylation of the substrate.

-

For radiolabeled ATP, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For luminescence-based assays (e.g., ADP-Glo™), measure the amount of ADP produced, which is proportional to the kinase activity.[9][10]

-

-

Plot the percentage of kinase inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression.[11]

HIV-1 Replication Assay (Cell-Based)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture model.

Materials:

-

HIV-1 permissive cell line (e.g., Jurkat, PM1) or primary cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs)

-

HIV-1 viral stock (e.g., NL4-3)

-

Cell culture medium and supplements

-

Test compound

-

96-well plates

-

p24 ELISA kit

-

ELISA plate reader

Procedure:

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with serial dilutions of the test compound for a short period (e.g., 2 hours).

-

Infect the cells with a known amount of HIV-1.

-

Culture the infected cells in the presence of the test compound for several days (e.g., 3-7 days).

-

At the end of the incubation period, collect the cell culture supernatant.

-

Quantify the amount of HIV-1 p24 antigen in the supernatant using a p24 ELISA kit according to the manufacturer's instructions.[12]

-

Plot the percentage of p24 inhibition against the log of the inhibitor concentration and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay is performed in parallel with the antiviral assay to determine the concentration of the compound that is toxic to the host cells (CC50).

Materials:

-

The same cell line used in the replication assay

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at the same density as the replication assay.

-

Treat the cells with the same serial dilutions of the test compound.

-

Incubate for the same duration as the replication assay.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[13][14]

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Plot the percentage of cell viability against the log of the inhibitor concentration and determine the CC50 value.

Conclusion

The inhibition of Cdk9 presents a compelling strategy for the development of novel anti-HIV therapeutics. By targeting a host factor that is essential for viral transcription, Cdk9 inhibitors have the potential to block viral replication and promote a state of deep latency. While early inhibitors like Flavopiridol demonstrated potent anti-HIV activity, their lack of selectivity led to off-target effects. The development of more selective Cdk9 inhibitors, such as LDC000067, and the ongoing investigation of compounds like Cdk9-IN-2, represent significant progress in this field. Further research is needed to fully characterize the efficacy and safety of these next-generation Cdk9 inhibitors for the treatment of HIV infection. The methodologies and data presented in this guide provide a framework for the continued evaluation and development of this promising class of antiviral agents.

References

- 1. promega.com [promega.com]

- 2. Drug design for cyclin-dependent kinase 9 (CDK9) inhibitors in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavopiridol inhibits P-TEFb and blocks HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cris.bgu.ac.il [cris.bgu.ac.il]

- 5. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. CDK9/CyclinK Kinase Enzyme System [worldwide.promega.com]

- 11. selleckchem.com [selleckchem.com]

- 12. hanc.info [hanc.info]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. goldbio.com [goldbio.com]

Methodological & Application

Application Notes and Protocols for Cdk9-IN-2 in Cell Culture-Based Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), facilitating the transition from abortive to productive transcription.[1][2][3][4] Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. Cdk9-IN-2 is a potent and selective inhibitor of CDK9, offering a valuable tool for studying the biological roles of CDK9 and for potential drug development. These application notes provide detailed protocols for utilizing Cdk9-IN-2 in cell culture-based experiments to investigate its effects on cell viability, target engagement, and downstream cellular processes.

Mechanism of Action

Cdk9-IN-2, like other selective CDK9 inhibitors, exerts its biological effects by competitively binding to the ATP-binding pocket of CDK9, thereby inhibiting its kinase activity.[5] This prevents the phosphorylation of key substrates, most notably Serine 2 (Ser2) on the CTD of RNAPII.[1][6][7][8][9] The inhibition of RNAPII phosphorylation leads to a stall in transcriptional elongation, resulting in the downregulation of short-lived anti-apoptotic proteins (e.g., Mcl-1) and key oncogenes (e.g., MYC), ultimately leading to cell cycle arrest and apoptosis in cancer cells.[10][11]

References

- 1. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Detecting Cdk9 Target Engagement Using Western Blot

These application notes provide a detailed protocol for assessing the target engagement of Cdk9 inhibitors, such as Cdk9-IN-2, in a cellular context using Western blotting. The primary method to determine Cdk9 kinase activity and target engagement is to measure the phosphorylation status of its key downstream substrate, the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (pSer2-RNAPII). Inhibition of Cdk9 will lead to a dose-dependent decrease in this phosphorylation event.

Introduction to Cdk9 and Target Engagement

Cyclin-dependent kinase 9 (Cdk9) is a crucial regulator of transcription elongation. In complex with its regulatory partners, such as Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb).[1] The P-TEFb complex phosphorylates the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII), primarily at the Serine 2 (Ser2) position.[2][3] This phosphorylation event is critical for releasing RNAPII from promoter-proximal pausing and transitioning it into a productive elongation phase.[4][5] Cdk9 also phosphorylates other components of the transcription machinery, such as the negative elongation factors DSIF and NELF, further promoting transcription.[4]

Therefore, a direct and reliable method to measure the cellular activity of Cdk9 and the efficacy of its inhibitors is to quantify the level of Ser2 phosphorylation on RNAPII. A successful target engagement by a Cdk9 inhibitor like Cdk9-IN-2 will result in a significant reduction of the pSer2-RNAPII signal, which can be readily detected by Western blot. Additionally, for inhibitors that induce protein degradation (e.g., PROTACs), a decrease in the total Cdk9 protein levels can be monitored.[6][7]

Signaling Pathway of Cdk9 in Transcription Elongation

The following diagram illustrates the central role of Cdk9 in the regulation of transcription elongation.

Caption: Cdk9 signaling pathway in transcription elongation.

Experimental Workflow for Western Blot Analysis

The diagram below outlines the key steps for performing a Western blot to assess Cdk9 target engagement.

Caption: Experimental workflow for Cdk9 target engagement analysis.

Detailed Experimental Protocols

Materials and Reagents

-

Cell Lines: Human cell lines such as HeLa, HEK293, or a cancer cell line of interest.

-

Cdk9 Inhibitor: Cdk9-IN-2 (or other Cdk9 inhibitors like Flavopiridol, SNS-032).

-

Primary Antibodies:

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG.

-

HRP-conjugated goat anti-mouse IgG.

-

-

Buffers and Solutions:

-

Phosphate-Buffered Saline (PBS).

-

RIPA Lysis Buffer.

-

Protease and Phosphatase Inhibitor Cocktails.

-

BCA Protein Assay Kit.

-

4x Laemmli Sample Buffer.

-

Tris-Glycine SDS-PAGE Gels.

-

Transfer Buffer.

-

Tris-Buffered Saline with Tween-20 (TBST).

-

Blocking Buffer (5% non-fat dry milk or BSA in TBST).

-

ECL Western Blotting Substrate.

-

Buffer Recipes

| Buffer/Reagent | Composition | Storage |

| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[9][10] Add fresh before use: Protease and Phosphatase Inhibitor Cocktail. | 4°C |

| 4x Laemmli Sample Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue. | Room Temperature |

| 10x Transfer Buffer | 250 mM Tris, 1.92 M Glycine, 1% SDS. Dilute to 1x with 20% methanol for use. | 4°C |

| 10x TBST | 200 mM Tris, 1.5 M NaCl, 1% Tween-20, adjust pH to 7.6. Dilute to 1x with ddH₂O for use. | Room Temperature |

Protocol Steps

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of Cdk9-IN-2 (e.g., 0, 10, 50, 100, 500, 1000 nM) for a fixed time (e.g., 6 hours). Alternatively, perform a time-course experiment with a fixed concentration.

-

-

Cell Lysis and Protein Extraction:

-

Place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add 100-150 µL of ice-cold RIPA Lysis Buffer (with freshly added inhibitors) to each well.

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

-

Carefully transfer the supernatant to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

Sample Preparation for SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 1/3 volume of 4x Laemmli Sample Buffer to each lysate.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]

-

-

Western Blotting:

-

Load 20-30 µg of protein per lane into a Tris-Glycine SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended dilutions:

-

anti-pSer2-RNAPII: 1:1000

-

anti-Cdk9: 1:1000

-

anti-β-Actin: 1:5000

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 to 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Apply ECL Western Blotting Substrate and acquire the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Use image analysis software to perform densitometry on the bands of interest (pSer2-RNAPII, Cdk9, and β-Actin).

-

Normalize the intensity of the pSer2-RNAPII and total Cdk9 bands to the intensity of the β-Actin band in the same lane.

-

Calculate the relative change in pSer2-RNAPII or Cdk9 levels compared to the untreated control.

-

Quantitative Data Presentation

The following table provides an example of how to structure the quantitative data obtained from the Western blot analysis. The data represents the relative band intensity after normalization to a loading control.

| Cdk9-IN-2 Conc. (nM) | Relative pSer2-RNAPII Intensity (Normalized to Actin) | % Inhibition of pSer2-RNAPII | Relative Total Cdk9 Intensity (Normalized to Actin) |

| 0 | 1.00 | 0% | 1.00 |

| 10 | 0.85 | 15% | 0.98 |

| 50 | 0.52 | 48% | 1.01 |

| 100 | 0.23 | 77% | 0.99 |

| 500 | 0.08 | 92% | 0.97 |

| 1000 | 0.05 | 95% | 1.02 |

Note: The data in this table is for illustrative purposes only. Actual results may vary depending on the cell line, inhibitor potency, and experimental conditions. A decrease in total Cdk9 is generally not expected unless using a degrader compound.[7]

References